molecular formula C10H16N2O2S B1274658 3-amino-N-(tert-butyl)benzenesulfonamide CAS No. 608523-94-0

3-amino-N-(tert-butyl)benzenesulfonamide

Cat. No. B1274658
M. Wt: 228.31 g/mol
InChI Key: KLQVFEHOLLUULE-UHFFFAOYSA-N
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Description

The compound "3-amino-N-(tert-butyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonyl group attached to an aromatic benzene ring. Benzenesulfonamides have been extensively studied due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of N-tert-butanesulfinyl imines, which are closely related to the target compound, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process yields a variety of highly enantioenriched amines, which are valuable in asymmetric synthesis . Although the exact synthesis of "3-amino-N-(tert-butyl)benzenesulfonamide" is not detailed in the provided papers, the methodologies described for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be quite complex, with the potential for extensive intermolecular interactions. For example, the compound N,N'-Dibenzenesulfonylputrescine exhibits N—H···O hydrogen bonds, forming a two-dimensional network . Similarly, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide shows significant π–π interactions and a nearly linear intermolecular N—H···N hydrogen bond . These structural features are crucial for the stability and reactivity of such compounds.

Chemical Reactions Analysis

Benzenesulfonamides are known to participate in various chemical reactions due to their reactivity. For instance, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines activates the imines for the addition of different classes of nucleophiles and can be cleaved after nucleophilic addition . The reactivity of "3-amino-N-(tert-butyl)benzenesulfonamide" would likely be influenced by the presence of the amino and tert-butyl groups, which could affect its nucleophilic and electrophilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can vary widely. For example, 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a related compound, is a stable red solid that exhibits antiferromagnetic properties at lower temperatures . The presence of different substituents on the benzenesulfonamide core can significantly influence properties such as solubility, stability, and magnetic behavior. The specific properties of "3-amino-N-(tert-butyl)benzenesulfonamide" would depend on its precise molecular structure and the electronic effects of its substituents.

Scientific Research Applications

  • Inhibition of Enzymes

    • Field : Biochemistry
    • Application : 3-amino-N-(tert-butyl)benzenesulfonamide has been utilized in studies focusing on the inhibition of enzymes, such as dihydrofolate reductase, which plays a vital role in folate metabolism .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field : Organic Chemistry
    • Application : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
  • Asymmetric Synthesis of Amines

    • Field : Organic Chemistry
    • Application : Tert-butanesulfinamide has been used in the asymmetric synthesis of amines .
    • Methods : Direct condensation of tert-butanesulfinamide with aldehydes and ketones provides tert-butanesulfinyl imines in uniformly high yields .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The scientific research applications of 3-amino-N-(tert-butyl)benzenesulfonamide span a wide range. Notably, it has been utilized in studies focusing on the inhibition of enzymes, such as dihydrofolate reductase, which plays a vital role in folate metabolism . It has also been employed in investigations targeting the inhibition of protein tyrosine phosphatases, key regulators of cell signaling pathways . Moreover, 3-amino-N-(tert-butyl)benzenesulfonamide has been instrumental in studies investigating the inhibition of xanthine oxidase, an enzyme involved in purine metabolism . These areas of research could be potential future directions for this compound.

properties

IUPAC Name

3-amino-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQVFEHOLLUULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390320
Record name 3-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(tert-butyl)benzenesulfonamide

CAS RN

608523-94-0
Record name 3-Amino-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(tert-butyl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Hofmans, TV Berghe, L Devisscher… - Journal of Medicinal …, 2016 - ACS Publications
Ferroptosis is a nonapoptotic, iron-catalyzed form of regulated necrosis that is critically dependent on glutathione peroxidase 4 (GPX4). It has been shown to contribute to liver and …
Number of citations: 95 pubs.acs.org
NA Tamayo, MP Bourbeau, JR Allen… - Journal of Medicinal …, 2022 - ACS Publications
Chromosomal instability (CIN) is a hallmark of cancer that results from errors in chromosome segregation during mitosis. Targeting of CIN-associated vulnerabilities is an emerging …
Number of citations: 4 pubs.acs.org
Y Guo, Y Zou, Y Chen, D Deng, Z Zhang, K Liu… - Bioorganic …, 2023 - Elsevier
Based on the pharmacological synergy of JAK2 and BRD4 in the NF-κB pathway and positive therapeutic effect of combination of JAK2 and BRD4 inhibitors in treating MPN and …
Number of citations: 1 www.sciencedirect.com
Q Qiu, F Chi, D Zhou, Z Xie, Y Liu, H Wu… - Journal of Medicinal …, 2023 - ACS Publications
The feedback activation of the Janus kinase (JAK)–STAT pathway leads to the fact that solid cancers are not sensitive to histone deacetylase (HDAC) inhibitors. Herein, a series of novel …
Number of citations: 4 pubs.acs.org
C Zhao, Y Zhang, J Zhang, S Li, M Liu… - Journal of Medicinal …, 2023 - ACS Publications
Multitarget HDAC inhibitors capable of simultaneously blocking the BRD4-LIFR-JAK1-STAT3 signaling pathway hold great potential for the treatment of TNBC and other solid tumors. …
Number of citations: 4 pubs.acs.org

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